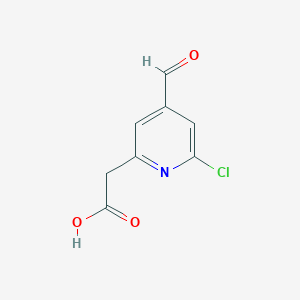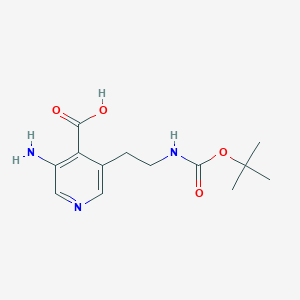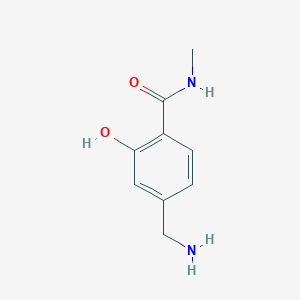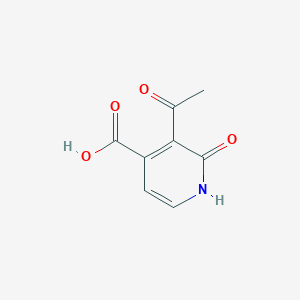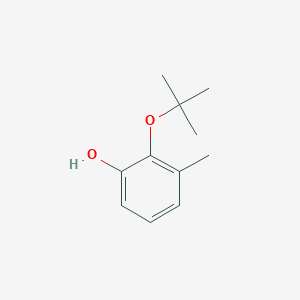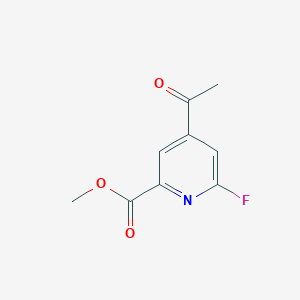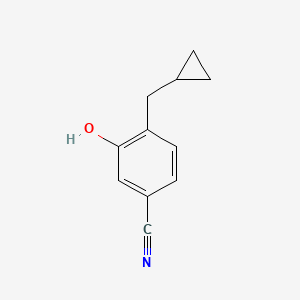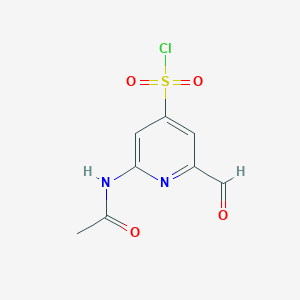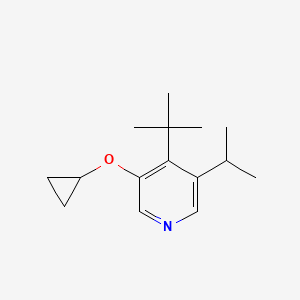
3-Tert-butyl-4-cyclopropoxy-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-4-cyclopropoxy-5-nitropyridine is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a nitro group attached to a pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Tert-butyl-4-cyclopropoxy-5-nitropyridine involves several steps. One common method includes the nitration of 3-tert-butyl-4-cyclopropoxypyridine. The reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of by-products .
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Tert-butyl-4-cyclopropoxy-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The cyclopropoxy group can be oxidized to form corresponding carbonyl compounds under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Tert-butyl-4-cyclopropoxy-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its potential therapeutic applications.
Medicine: Preliminary studies suggest that derivatives of this compound may have pharmacological properties. Further research is needed to explore its potential as a drug candidate.
Industry: It is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-4-cyclopropoxy-5-nitropyridine is not fully understood. it is believed to interact with specific molecular targets in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
3-Tert-butyl-4-cyclopropoxy-5-nitropyridine can be compared with other similar compounds, such as:
3-Tert-butyl-4-cyclopropoxy-2-nitropyridine: This compound has a similar structure but with the nitro group at a different position on the pyridine ring.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: This compound contains tert-butyl groups and a hydroxyphenyl group, making it structurally related but with different functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
3-tert-butyl-4-cyclopropyloxy-5-nitropyridine |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)9-6-13-7-10(14(15)16)11(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clé InChI |
JQZDMYIECVRCEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=CC(=C1OC2CC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


